Product packaging for Brunfelsamidine(Cat. No.:CAS No. 97744-98-4)

Brunfelsamidine

Cat. No.: B1201930
CAS No.: 97744-98-4
M. Wt: 109.13 g/mol
InChI Key: XVEVWOAHSYZRQE-UHFFFAOYSA-N
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Description

Brunfelsamidine is a poisonous pyrrolidine alkaloid identified in several plant species of the genus Brunfelsia , such as Brunfelsia grandiflora . This compound is recognized in research for its potent convulsant and neurotoxic effects, making it a compound of interest in neuroscience and toxicology studies . Its mechanism of action is suspected to interfere with neurotransmission, producing clinical signs that are notably similar to those observed in strychnine toxicosis . In laboratory observations, this compound has been shown to produce excitement, tonic-clonic seizures, and can be lethal in animal models, which underscores its neurotoxic potential . It is a fairly common cause of accidental poisoning in domestic animals like dogs and cows that ingest Brunfelsia plants, with symptoms that can also include muscular rigidity, tremors, and gastrointestinal distress . These properties make it a relevant tool for modeling certain neurological conditions and studying seizure pathways. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3 B1201930 Brunfelsamidine CAS No. 97744-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-5(7)4-1-2-8-3-4/h1-3,8H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEVWOAHSYZRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70913673
Record name 1H-Pyrrole-3-carboximidamide
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97744-98-4
Record name 1H-Pyrrole-3-carboximidamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brunfelsamidine
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Record name 1H-Pyrrole-3-carboximidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRUNFELSAMIDINE
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Natural Occurrence and Isolation Methodologies of Brunfelsamidine

Botanical Sources of Brunfelsamidine

This compound is primarily found within specific species of the plant kingdom.

Brunfelsia grandiflora and Related Brunfelsia Species

The principal source of this compound is the plant genus Brunfelsia, which belongs to the Solanaceae family, commonly known as the nightshade family. dvm360.comaspca.org Brunfelsia grandiflora is a South American plant that has been widely used in traditional medicine. csic.esmdpi.com This species, along with others in its genus, is a known producer of this compound. wikipedia.orgrain-tree.com The compound has been isolated from various parts of the plant, including the stems, leaves, and fruits. Other species within the Brunfelsia genus, such as Brunfelsia pauciflora (commonly known as "Yesterday, Today, and Tomorrow"), also contain this toxic principle. wagwalking.com

Other Biological Sources (e.g., Leptonychia pubescens)

Beyond the Brunfelsia genus, this compound has also been identified in Leptonychia pubescens, a plant from the Sterculiaceae family. wikipedia.orgnih.gov Research on this Nigerian plant led to the isolation of this compound and a related compound, 1-beta-ribofuranosylthis compound. nih.govthieme-connect.com

Phytochemical Extraction and Isolation Techniques

The process of obtaining pure this compound from plant material involves several stages of extraction and purification.

Methods for Selective Isolation from Complex Plant Matrices

A common initial step in isolating this compound is solvent extraction. Plant material is typically macerated in a solvent like methanol (B129727) or ethanol. This is often followed by an acid-base extraction protocol to selectively separate the alkaloids, including this compound. In this method, the plant material is treated with a dilute acid, such as hydrochloric acid, which protonates the alkaloids, making them water-soluble. After filtration, the acidic solution is made basic, often with ammonium (B1175870) hydroxide, which deprotonates the alkaloids, allowing them to be extracted into an organic solvent like chloroform. Solid-phase extraction (SPE) is another technique that can be employed to separate and purify compounds from complex mixtures, reducing matrix interference. nih.gov

Chromatographic and Spectroscopic Approaches for Identification in Extracts

Once a crude extract is obtained, chromatographic techniques are essential for further purification and isolation. mdpi.com High-performance liquid chromatography (HPLC) is a powerful tool for separating individual compounds from a mixture. um.si Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for analyzing the chemical components of an extract. rjptonline.org

Following isolation, various spectroscopic methods are used to confirm the structure and identity of this compound. researchgate.net These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through fragmentation patterns.

Co-occurrence with Other Bioactive Plant Constituents

This compound is found in plants alongside a diverse array of other bioactive compounds. actascientific.comcabidigitallibrary.org In Brunfelsia species, it co-occurs with other alkaloids and various classes of phytochemicals. doctorlib.orgmdpi-res.com

Some of the compounds found in Brunfelsia grandiflora include:

Alkaloids: Besides this compound, other alkaloids like cuscohygrine (B30406) and scopolamine (B1681570) have been reported. mdpi.comcsic.es

Coumarins: Scopoletin (B1681571) and aesculetin are also present. doctorlib.orgcsic.es

Phenolic Compounds: Brunfelsia grandiflora is rich in polyphenols, including hydroxycinnamic acids, hydroxycoumarins, lignans, flavonols, and simple phenolic acids. csic.esresearchgate.net Specific examples include gallic acid, caffeic acid, and catechin. csic.es

In Leptonychia pubescens, this compound is found with 1-beta-ribofuranosylthis compound. nih.gov

The following table summarizes some of the bioactive compounds that co-occur with this compound in its botanical sources:

Botanical SourceCo-occurring Bioactive Compounds
Brunfelsia grandiflora Cuscohygrine, Scopolamine, Scopoletin, Aesculetin, Gallic acid, Caffeic acid, Catechin, Hydroxycinnamic acids
Brunfelsia pauciflora Hopeanine, Gelseminic acid
Brunfelsia uniflora Manacine, Manaceine, Aesculetin, Scopoletin
Leptonychia pubescens 1-beta-ribofuranosylthis compound

Associated Alkaloids (e.g., Hopeanine, Cuscohygrine, Scopolamine)

Hopeanine: This unclassified alkaloid is known to co-exist with this compound. nih.gov

Cuscohygrine: A pyrrolidine (B122466) alkaloid, Cuscohygrine is another compound found in the phytochemical profile of Brunfelsia. csic.es

Scopolamine: This well-known tropane (B1204802) alkaloid is also present in extracts of Brunfelsia. csic.esfibl.orgnih.gov Its tropane ring structure is a key feature that facilitates its interaction with muscarinic acetylcholine (B1216132) receptors. Scopoletin, a coumarin (B35378), has also been identified in most species of the Brunfelsia genus. scielo.br

Table 1: Associated Alkaloids in Brunfelsia Extracts

Compound Chemical Class Notable Characteristic Source
Hopeanine Unclassified alkaloid Co-occurs with this compound. nih.gov Brunfelsia species
Cuscohygrine Pyrrolidine alkaloid Found in the alkaloidal fraction of Brunfelsia extracts. csic.es Brunfelsia species
Scopolamine Tropane alkaloid Possesses a tropane ring structure. fibl.orgnih.gov Brunfelsia species

Phenolic Compounds and Flavonoids in Brunfelsia Extracts

Extracts from Brunfelsia species are rich sources of phenolic compounds and flavonoids, which are co-extracted during the isolation of alkaloids like this compound. mdpi.comcabidigitallibrary.org A comprehensive analysis of Brunfelsia grandiflora bark using Liquid Chromatography-Mass Spectrometry (LC-MSn) identified seventy-nine different polyphenols. mdpi.comnih.gov

These compounds are broadly classified into several groups, with hydroxycinnamates being the most abundant. mdpi.comnih.gov The identified phenolic compounds exist predominantly in their glycosylated forms. mdpi.comnih.gov The presence of these compounds is a critical consideration in the design of extraction and purification protocols, as they will be present in the initial crude extracts. Phytochemical analysis of Brunfelsia uniflora leaves has also confirmed the presence of flavonoids and tannins. unipar.br Studies on B. uniflora have also identified caffeic acid and coumarins. unipar.br

A detailed study on Brunfelsia grandiflora quantified the total phenolic content at 2014.71 mg per 100 g of dry matter. mdpi.comcsic.es The major classes of polyphenols identified are summarized below.

Table 2: Major Classes of Phenolic Compounds in Brunfelsia grandiflora Bark Extract

Phenolic Group Percentage of Total Phenols Source
Hydroxycinnamates 66.8% mdpi.comnih.govcsic.es
Hydroxycoumarins 15.5% mdpi.comnih.govcsic.es
Lignans 6.1% mdpi.comnih.govcsic.es
Flavonols 5.7% mdpi.comnih.govcsic.es
Phenolic Simples 3.1% mdpi.comnih.govcsic.es
Gallates 2.3% mdpi.comnih.govcsic.es
Flavanols 0.3% mdpi.comnih.govcsic.es
Flavanones 0.2% mdpi.comnih.govcsic.es

Saponin (B1150181) Content and Co-extraction Considerations

Saponins (B1172615) are another major class of secondary metabolites present in Brunfelsia species. cabidigitallibrary.orgunipar.br Phytochemical screening of Brunfelsia uniflora leaf extracts has confirmed the presence of saponins, alongside tannins and alkaloids. unipar.br A study specifically isolated a new furostan-type saponin from the methanolic extract of Brunfelsia grandiflora leaves, highlighting their presence in the genus. nih.gov

The co-extraction of saponins is an important factor to consider during the isolation of this compound. Saponins have detergent-like properties and can form emulsions, which may complicate the solvent partitioning steps used in acid-base extraction protocols for alkaloids. In one study, a saponin-rich extract was prepared from B. uniflora leaves by partitioning a crude extract between an acidic aqueous layer and an organic layer (ethyl acetate). The organic layer, after being dried and redissolved in water, yielded the saponin-rich fraction. cabidigitallibrary.org This demonstrates that saponins can be separated from alkaloids, which would remain in the acidic aqueous layer, but their presence necessitates specific purification strategies to ensure a high purity of the target alkaloid, this compound.

Biosynthetic Pathways and Precursor Studies of Brunfelsamidine

Putative Biosynthetic Routes to Pyrrolidine (B122466) and Amidine Scaffolds

The biosynthesis of Brunfelsamidine can be conceptually divided into the formation of its two core structural features: the pyrrole (B145914) ring (a dehydrogenated pyrrolidine) and the amidine functional group.

Pyrrolidine/Pyrrole Scaffold: The biosynthesis of simple pyrrolidine alkaloids is well-established in plants and typically originates from the amino acid L-ornithine or L-arginine. frontiersin.orgrsc.org The widely accepted pathway proceeds through the formation of putrescine. rsc.org Putrescine is then methylated by the enzyme putrescine N-methyltransferase (PMT) to yield N-methylputrescine. frontiersin.orgrsc.org Subsequent oxidative deamination of N-methylputrescine, catalyzed by an N-methylputrescine oxidase (MPO), produces an amino-aldehyde which spontaneously cyclizes to form the key intermediate, the N-methylpyrrolinium cation. frontiersin.orgrsc.org This cation serves as a central precursor for a variety of pyrrolidine-containing alkaloids. The pyrrole ring of this compound is likely formed through the subsequent oxidation or dehydrogenation of a pyrrolidine precursor derived from this pathway.

Amidine Scaffold: The biosynthetic origin of the amidine group is less defined but is often linked to amino acid metabolism, particularly L-arginine, which possesses a guanidinium (B1211019) group structurally similar to an amidine. The formation could occur through several potential enzymatic reactions, such as the action of an amidinotransferase, which transfers the guanidino group from arginine to a suitable acceptor molecule. Alternatively, the pathway could proceed through a nitrile intermediate, which is then hydrated and aminated to form the amidine. The synthesis of this compound has been achieved chemically from 3-cyanopyrrole, lending some support to the possibility of a nitrile precursor in the biological pathway. psu.edu A metabolomics study on Dendrobium plants found a significant correlation between arginine levels and various guanidine (B92328) compounds, which are biochemically related to amidines, further suggesting a role for arginine as a nitrogen donor. nih.gov

Table 1: Putative Precursors for this compound Scaffolds
ScaffoldPrimary Precursor(s)Key Intermediate(s)Supporting Evidence
Pyrrole RingL-Ornithine, L-ArgininePutrescine, N-Methylpyrrolinium cationEstablished pathway for pyrrolidine alkaloids in plants. frontiersin.orgrsc.org
Amidine GroupL-Arginine, Ammonia (B1221849)Nitrile or Carboxylic Acid derivativeBiochemical analogy to guanidinium group; chemical synthesis routes. psu.edunih.gov

Precursor Incorporation Studies in Brunfelsia Species

To definitively establish a biosynthetic pathway, precursor incorporation studies are essential. This experimental approach involves feeding a plant with a labeled precursor (e.g., using stable isotopes like ¹³C or ¹⁵N, or radioisotopes like ¹⁴C) and then isolating the final natural product to determine if the label has been incorporated.

While this technique has been successfully used to elucidate the biosynthesis of other alkaloids, such as pyrrolizidine (B1209537) alkaloids in various plant species nih.gov, a review of the available scientific literature indicates that specific precursor incorporation studies for this compound biosynthesis in Brunfelsia species have not been reported. Such research would be necessary to confirm the proposed roles of ornithine, arginine, or other potential precursors. A typical study would involve administering labeled L-ornithine or L-arginine to Brunfelsia grandiflora and subsequently analyzing the isolated this compound using mass spectrometry or NMR spectroscopy to detect the presence and position of the isotopic label.

Enzymatic Steps Involved in this compound Formation

Based on the putative biosynthetic route, several key enzyme classes are likely involved in the formation of this compound. Although these specific enzymes have not been isolated and characterized from Brunfelsia for this pathway, their functions can be inferred from homologous pathways in other plants. google.com

Decarboxylases: The initial step would likely involve either Ornithine Decarboxylase (ODC) or Arginine Decarboxylase (ADC) to convert the precursor amino acid into putrescine. rsc.org

Methyltransferases: A Putrescine N-methyltransferase (PMT) would catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to putrescine, forming N-methylputrescine. rsc.org

Oxidases: An FAD-dependent N-methylputrescine Oxidase (MPO) or a copper-dependent diamine oxidase would be responsible for the oxidative deamination of N-methylputrescine, leading to the spontaneous formation of the N-methylpyrrolinium cation. rsc.org

Enzymes for Amidine Synthesis: The enzymes required for the formation of the amidine group remain speculative. This could involve a nitrile hydratase/amidase system acting on a pyrrole-nitrile intermediate or an amidotransferase utilizing arginine as a nitrogen donor.

Table 2: Putative Enzymes in this compound Biosynthesis
Enzyme ClassPutative FunctionSubstrate → Product
Ornithine/Arginine DecarboxylaseConversion of amino acid to putrescineOrnithine/Arginine → Putrescine
Putrescine N-methyltransferase (PMT)Methylation of putrescinePutrescine → N-Methylputrescine
N-methylputrescine Oxidase (MPO)Oxidative deamination and cyclizationN-Methylputrescine → N-Methylpyrrolinium cation
OxidoreductasesFormation of the aromatic pyrrole ringPyrrolidine precursor → Pyrrole ring
Amidinotransferase / NitrilaseFormation of the amidine groupPyrrole precursor → this compound

Comparative Analysis with Biosynthesis of Structurally Related Natural Products

The proposed biosynthesis of this compound shares common features with the formation of other well-known alkaloids, particularly those derived from putrescine.

Tropane (B1204802) and Nicotine Alkaloids: The early stages of the putative this compound pathway, specifically the conversion of ornithine/arginine to the N-methylpyrrolinium cation via putrescine, are identical to the initial steps in the biosynthesis of tropane alkaloids (e.g., atropine, scopolamine) and nicotine. frontiersin.orgrsc.org The pathways diverge after the formation of this key cyclic intermediate.

Pyrrolizidine Alkaloids (PAs): PAs also originate from putrescine, but their pathway diverges earlier. rsc.org Instead of methylation, two molecules of putrescine (or one putrescine and one spermidine) are condensed by homospermidine synthase (HSS) to form homospermidine. rsc.orgnih.govwikipedia.org This intermediate then undergoes oxidation and cyclization to form the characteristic bicyclic pyrrolizidine core. nih.govmdpi.com This highlights a key branching point in putrescine-derived alkaloid metabolism.

Other Pyrrole Alkaloids: Not all pyrrole alkaloids follow the putrescine-based route. For instance, a putative pathway for ternatusine, another pyrrole-containing natural product, is proposed to involve precursors like 3-deoxyglucosone, which is distinct from the amino acid-derived pathway suggested for this compound. nih.gov

Table 3: Comparison of Biosynthetic Pathways
Alkaloid ClassCommon PrecursorKey Intermediate(s)Point of Divergence
This compound (Putative) PutrescineN-Methylpyrrolinium-
Tropane AlkaloidsPutrescineN-MethylpyrroliniumDiverges in the steps following N-methylpyrrolinium formation.
Pyrrolizidine AlkaloidsPutrescineHomospermidineDiverges at the homospermidine synthase (HSS) step, bypassing methylation. rsc.orgnih.gov
Ternatusine (Putative)Non-amino acid3-deoxyglucosoneEntirely different pathway from primary metabolism. nih.gov

Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters

In modern natural product research, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically grouped together on the chromosome in a biosynthetic gene cluster (BGC). wikipedia.org The identification and characterization of these BGCs provide definitive insight into the biosynthetic pathway.

To date, the BGC for this compound has not been identified. Elucidating this cluster would require a genomic approach. The typical workflow involves:

Genome Sequencing: The first step is to obtain a high-quality genome sequence of a this compound-producing plant, such as Brunfelsia grandiflora. nih.gov

Genome Mining: The sequenced genome would then be analyzed with specialized bioinformatics tools like antiSMASH or PRISM. jmicrobiol.or.krnih.govnih.gov These programs are designed to identify potential BGCs by searching for characteristic combinations of genes encoding enzymes common to secondary metabolism (e.g., synthases, oxidoreductases, transferases). nih.gov

Functional Validation: Once a candidate BGC is identified, its function must be validated experimentally. This can be achieved through gene knockout experiments in the native plant, where inactivating a gene in the cluster would halt the production of this compound. jmicrobiol.or.kr Alternatively, the entire BGC can be transferred to and expressed in a heterologous host (like yeast or Nicotiana benthamiana) to see if it can produce the compound. uni-tuebingen.de This approach has been successfully used to study the BGCs for other complex plant alkaloids. google.com

The application of these powerful genomic tools to Brunfelsia species represents a promising future direction for confirming the complete biosynthetic pathway of this compound and discovering the specific enzymes involved.

Synthetic Chemistry Approaches to Brunfelsamidine and Analogues

Total Synthesis Strategies for Brunfelsamidine Core Structure

The total synthesis of this compound, chemically known as 1H-pyrrole-3-carboximidamide, hinges on two key chemical achievements: the construction of the pyrrole (B145914) nucleus and the introduction of the amidine functional group. Synthetic strategies often focus on building a stable pyrrole precursor which can then be converted to the final amidine-containing compound.

Development of Pyrrole Ring Construction Methodologies

The pyrrole ring is a common motif in pharmacologically active compounds, and numerous methods for its synthesis have been developed. mdpi.comrsc.org These methods can be adapted for the specific purpose of creating precursors for this compound.

Classic methods for pyrrole synthesis that are applicable include:

Hantzsch Pyrrole Synthesis : This method involves the condensation of β-ketoesters, amines, and α-haloketones. It has been successfully adapted for preparing this compound precursors. For instance, the reaction of tert-butyl acetoacetate (B1235776) with 2-bromoacetophenone (B140003) and ammonium (B1175870) acetate (B1210297) can yield a pyrrole-3-carboxylic acid, which is a direct precursor to the amidine group.

Paal-Knorr Synthesis : This straightforward method involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849) to form the pyrrole ring.

Van Leusen Reaction : This reaction produces pyrroles from the reaction of tosylmethyl isocyanide (TosMIC) with an enone in the presence of a base.

Modern advancements have introduced more efficient techniques. Continuous flow synthesis, for example, has been demonstrated for the one-step synthesis of pyrrole-3-carboxylic acids using a microreactor. This approach offers significant advantages over traditional batch synthesis.

Table 1: Comparison of Continuous Flow vs. Batch Synthesis for a Pyrrole Precursor
ParameterFlow ReactorBatch Reactor
Reaction Time10 min6 h
Yield (%)7865
Purity (%)9582

Strategies for Amidine Moiety Introduction

The introduction of the amidine (carboximidamide) group is a critical step in the synthesis of this compound. This functional group can be introduced through the transformation of other functionalities on the pyrrole ring. A common precursor is a pyrrole-3-carbonitrile, which can be converted into the corresponding amidine. tandfonline.com

Additionally, multicomponent, metal-free strategies have been developed for the synthesis of substituted amidines from readily available reagents like ketones, amines, and azides. researchgate.netchemrxiv.org Such methods offer a modular approach to creating a diverse range of amidine-containing compounds. researchgate.netchemrxiv.org Amidines can also be introduced as bioisosteric replacements for traditional cationic groups in drug design, highlighting their importance in medicinal chemistry. nih.gov

Stereoselective Synthetic Methodologies

Stereoselective synthesis is crucial when preparing chiral molecules, such as the nucleoside derivatives of this compound. iupac.org A stereoselective reaction produces an unequal mixture of stereoisomers. iupac.org For this compound ribonucleoside, the key challenge is to control the stereochemistry at the anomeric carbon of the sugar moiety to selectively form the desired β-anomer.

A highly effective method for achieving this is the stereospecific sodium salt glycosylation procedure . tandfonline.com This method involves reacting the sodium salt of a heterocyclic base (in this case, pyrrole-3-carbonitrile) with a protected sugar halide. tandfonline.comwikipedia.org The reaction proceeds in a stereospecific manner, yielding exclusively the β-anomeric configuration, which is a common feature of naturally occurring nucleosides. tandfonline.com

Synthesis of this compound Ribonucleoside and Related Nucleosides

The first synthesis of this compound ribonucleoside and its analogues was achieved using the stereospecific sodium salt glycosylation procedure. tandfonline.comresearchgate.net This approach provides a direct and controlled method for attaching the ribose sugar to the pyrrole base. acs.org

The key steps in the synthesis are as follows:

Preparation of the Pyrrole Base : The synthesis starts with pyrrole-3-carbonitrile, which is treated with a base to form its sodium salt. tandfonline.com

Glycosylation : The sodium salt of pyrrole-3-carbonitrile is then reacted with a protected ribose derivative, specifically 1-chloro-2,3-O-t-isopropylidene-5-O-t-butyldimethylsilyl-α-D-ribofuranose. tandfonline.com This coupling reaction exclusively produces the protected β-nucleoside. tandfonline.com

Functional Group Transformation and Deprotection : The resulting blocked nucleoside, 1-β-D-ribofuranosylpyrrole-3-carbonitrile, undergoes functional group transformation to convert the nitrile group into the amidine. tandfonline.comresearchgate.net This is followed by the removal of the protecting groups from the ribose sugar to yield the final this compound ribonucleoside. researchgate.net

This synthetic route was also used to prepare related 3-substituted pyrrole ribonucleosides, such as 2,4-dideazaribavirin. tandfonline.comresearchgate.net

Table 2: Key Reagents in the Stereospecific Synthesis of this compound Ribonucleoside tandfonline.com
StepKey ReagentsOutcome
GlycosylationSodium salt of pyrrole-3-carbonitrile, 1-chloro-2,3-O-t-isopropylidene-5-O-t-butyldimethylsilyl-α-D-ribofuranoseBlocked β-nucleoside with correct stereochemistry
DeprotectionAcids and fluoride (B91410) sourcesRemoval of isopropylidene and silyl (B83357) protecting groups
Amidine FormationReagents for nitrile conversionFinal this compound Ribonucleoside product

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives are essential for exploring the structure-activity relationships of a parent compound. researchgate.netmdpi.com Synthetic strategies allow for systematic modifications to the core this compound structure. core.ac.ukillinois.edu

The synthesis of related derivatives, such as 3-substituted pyrrole ribonucleosides, was accomplished alongside the synthesis of the parent this compound ribonucleoside. tandfonline.com These efforts demonstrate the versatility of the synthetic pathway in generating a library of related compounds for biological evaluation. researchgate.netresearchgate.net

Scaffold Modification Strategies

Scaffold modification involves altering the core structure of a molecule to create new derivatives. nih.gov For this compound, this can involve changes to both the pyrrole ring and the amidine side chain.

Strategies for modification include:

Substitution on the Pyrrole Ring : Introducing various substituents at different positions on the pyrrole nucleus can modulate the electronic and steric properties of the molecule. ub.edu

Modification of the Amidine Group : The amidine functionality itself can be altered. For example, substituting the nitrogen atoms of the amidine can change its hydrogen-bonding capacity and basicity. nih.gov

Bioisosteric Replacement : The entire amidine group could be replaced with other functional groups that have similar physical or chemical properties to probe its importance for biological activity.

Glycosylation with Different Sugars : In the case of the ribonucleoside, using different sugar moieties (e.g., deoxyribose, arabinose, or other modified sugars) would generate a wide array of nucleoside analogues. mdpi.com

These synthetic approaches provide a powerful toolkit for the chemical exploration of this compound and its derivatives.

Peripheral Group Derivatization

Peripheral group derivatization involves the chemical modification of functional groups attached to the core scaffold of a molecule. In the context of this compound, this would entail altering the pyrrole ring or the carboxamidine functional group without fundamentally changing the pyrrole-carboxamidine core structure. Such derivatization is a cornerstone of medicinal chemistry for exploring structure-activity relationships and optimizing molecular properties.

While specific literature detailing the peripheral derivatization of the this compound molecule itself is limited, strategies can be inferred from the known reactivity of its constituent functional groups: the pyrrole ring and the amidine moiety. A multi-step synthesis often requires the strategic use of protecting groups to achieve chemoselectivity, where a specific functional group is temporarily masked to prevent it from reacting while another part of the molecule is modified. wikipedia.org For instance, the amidine group could be protected to allow for selective functionalization of the pyrrole ring, or vice versa.

The pyrrole heterocycle is known to undergo various chemical transformations, including electrophilic substitution, nitration, sulfonation, and acylation. mdpi.com These reactions provide pathways to introduce a wide array of substituents onto the pyrrole core of this compound analogues. The amidine group itself also offers handles for derivatization. The nitrogen atoms of the amidine can be subjected to alkylation or arylation, allowing for the synthesis of N-substituted analogues. nih.gov This versatility allows for the generation of libraries of related compounds. nih.gov

Below is a conceptual table outlining potential sites and strategies for the derivatization of a this compound-type scaffold.

Site of Derivatization Potential Reaction Type Example Reagents/Conditions Potential Outcome
Pyrrole Ring (C-H bonds)Electrophilic Aromatic SubstitutionNBS, NCS (Halogenation); Ac₂O, Lewis Acid (Acylation)Introduction of halogen or acyl groups
Pyrrole Ring (N-H bond)N-Alkylation / N-ArylationAlkyl halides, Base; Aryl boronic acids, Cu/Pd catalystSynthesis of N-substituted pyrrole analogues
Amidine Group (N-H bonds)N-Alkylation / N-ArylationAlkyl halides, Base; Aryl halides, Pd catalystCreation of N,N'-substituted amidine derivatives nih.govmdpi.com
Amidine GroupConversion to other functional groupsHydrolysis (forms amide/carboxylic acid); Reaction with hydroxylamine (B1172632) (forms amidoxime) nih.govModification of the core pharmacophore

Novel Synthetic Methodologies for Amidines and Pyrrole Carboxamidines

The synthesis of the pyrrole-3-carboxamidine structure of this compound can be approached by forming the pyrrole core and then constructing the amidine group, or by building the molecule with the key functionalities already in place. Recent advancements have provided new, efficient methods for the synthesis of both amidines in general and the specific class of pyrrole carboxamidines.

Historically, the most common method for converting nitriles to amidines is the Pinner synthesis, a two-step process involving the formation of an imidate ester followed by reaction with ammonia or an amine. nih.gov This method, however, requires strictly anhydrous conditions. nih.gov Modern synthetic chemistry has sought more versatile and sustainable alternatives.

A significant area of development is the use of transition-metal catalysis. Various protocols have been established that offer improvements in yield, substrate scope, and reaction conditions.

Methodology Catalyst/Reagents Key Features Source
Copper-Catalyzed AminationCuCl, Cs₂CO₃, 2,2'-bipyridine, O₂Sustainable protocol using O₂ as a green oxidant; proceeds via nucleophilic addition of amines to nitriles. mdpi.com
Palladium-Catalyzed ArylationPalladium catalyst, isocyanides, anilinesForms N-substituted amidines from arylboronic acids under oxidative conditions. mdpi.com
Cobalt-Catalyzed MulticomponentCobalt catalyst, amines, isocyanides, diazo compoundsAtom- and step-economic approach to amidine synthesis. researcher.life
Metal-Free Sulfonyl AmidationNone (Facile reaction at room temp)Efficient synthesis of N-sulfonyl amidines from thioamides and electron-deficient sulfonyl amides. researcher.life
Domino Pericyclic ReactionBF₂OTfTransforms unsaturated N²-sulfonyl amidines into stereodefined cyclic amidines via a 1,7-H shift and electrocyclization. rsc.org

The direct synthesis of pyrrole carboxamidines, such as this compound, often involves the initial construction of a functionalized pyrrole ring. Modern methods like microwave-assisted synthesis have been shown to accelerate the formation of pyrrole derivatives. For instance, the Paal-Knorr pyrrole synthesis, a condensation reaction between a 1,4-dicarbonyl compound and an amine or ammonia, can be significantly expedited using microwave irradiation, sometimes in solvent-free conditions or with greener solvents like water.

Once the pyrrole ring with a suitable precursor group at the 3-position (such as a nitrile or an ester) is synthesized, it can be converted to the target carboxamidine. A common and effective strategy for creating the amide bond in related natural products involves the use of pyrrole acid chloride surrogates, such as 2-(trichloroacetyl)pyrroles. rsc.org These compounds react smoothly with amines to form the corresponding carboxamide. rsc.org The resulting amide can then be converted to the amidine, for example, through conversion to a thioamide followed by amino substitution. mdpi.com

Alternatively, a pyrrole-3-carbonitrile precursor can be directly converted to the amidine using methods like the Pinner synthesis or the more recently developed metal-catalyzed protocols. nih.govmdpi.com For example, a copper-catalyzed system could facilitate the addition of ammonia to a pyrrole-3-carbonitrile to yield this compound. mdpi.com

Pharmacological and Biological Activity Profiling in Experimental Models

Evaluation of Neurophysiological Effects in Preclinical in vivo Systems

Studies in preclinical animal models have been crucial in characterizing the neurophysiological impact of Brunfelsamidine.

Modulation of Central Nervous System Activities

This compound is a potent modulator of the central nervous system (CNS), primarily exhibiting stimulant effects. wagwalking.comcsic.es Ingestion of plant material containing this compound by animals such as dogs and cattle has been associated with marked CNS excitement. wagwalking.comdvm360.com This stimulatory action can lead to a range of observable signs, including agitation, nervousness, and hyperactivity. dvm360.com The compound's ability to excite the nervous system is a key feature of its toxicological profile. wagwalking.com In contrast, other compounds found in Brunfelsia species, such as hopeanine, exhibit opposing depressant effects on the CNS, leading to weakness and paralysis. wagwalking.com

Recent research has also explored the potential cytoprotective and antioxidant effects of Brunfelsia grandiflora extracts, which contain this compound among other bioactive compounds. csic.es These studies suggest a complex interplay of effects on the central nervous system. csic.es

Investigation of Convulsant Activity and Associated Phenomena

A primary and dangerous effect of this compound is its convulsant activity. dvm360.comwikipedia.org It is recognized as the component responsible for causing tonic-clonic seizures in animals that have ingested parts of the Brunfelsia plant. wagwalking.comdvm360.com These seizures can be severe and are a hallmark of this compound poisoning. dvm360.com The clinical presentation in dogs includes tremors, shaking, muscular rigidity, and paddling movements, which can resemble the signs of strychnine (B123637) poisoning. dvm360.com The onset of these signs typically occurs within a few hours of exposure. dvm360.com

The convulsant properties of this compound are attributed to its unique ketene (B1206846) acetal (B89532) structure, which contributes to its neurotoxic activity. The table below summarizes the observed neurological signs in dogs following Brunfelsia species ingestion, as documented in veterinary toxicology cases.

Clinical SignObservation
SeizuresTonic-clonic, may resemble strychnine poisoning dvm360.com
TremorsPrecedes and accompanies seizures wagwalking.comdvm360.com
Muscular RigidityA notable sign of neurotoxicity dvm360.com
Agitation/ExcitementInitial signs of CNS stimulation dvm360.com
Stumbling/AtaxiaLack of coordination wagwalking.com

Effects on Neurotransmission Systems

The mechanism of action for this compound's neurotoxic effects involves interference with neurotransmission. dvm360.com It is thought to act in a manner similar to strychnine, which is a competitive and reversible inhibitor of the neurotransmitter glycine (B1666218) at postsynaptic receptors in the spinal cord. dvm360.comquizlet.com This interference with inhibitory neurotransmission leads to the observed excitatory effects and convulsions. dvm360.com While the exact molecular targets are still under full investigation, the compound's ability to disrupt the delicate balance of excitatory and inhibitory signals in the CNS is clear. dvm360.comethancrossingspringfield.com

Enzymatic Activity Modulation

Beyond its profound effects on the nervous system, this compound has also been investigated for its ability to modulate the activity of certain enzymes.

Tryptase Inhibition Studies

This compound has been identified as a weak inhibitor of tryptase, a serine protease found in the granules of mast cells. wikipedia.org Tryptase is implicated in inflammatory and allergic reactions. nih.gov The inhibitory activity of this compound on tryptase is modest. Research into the inhibition of tryptase by various compounds has been conducted to explore potential therapeutic applications in mast cell-related diseases. nih.gov

Profiling Against Other Serine Proteases

This compound's inhibitory activity appears to be somewhat specific, as it is a weak inhibitor of tryptase, which is a type of serine protease. wikipedia.org Serine proteases are a large family of enzymes with diverse physiological roles. uni-bonn.de The inhibitory profile of a compound against a panel of serine proteases can provide insights into its mechanism of action and potential off-target effects. While detailed profiling of this compound against a broad range of other serine proteases is not extensively documented in the provided results, its known weak interaction with tryptase suggests a degree of selectivity. wikipedia.org

Cellular and Molecular Responses in in vitro Systems

The evaluation of cellular viability and proliferation is fundamental in determining the cytotoxic or cytostatic potential of a chemical compound. sciencellonline.com These assays often measure metabolic activity (e.g., MTT assay) or cell division to quantify the effects on cell populations. sciencellonline.comsciety.org

Extracts from Brunfelsia grandiflora, which contain this compound among other compounds, have been noted for their potential antiproliferative effects in oncological contexts. csic.esnih.gov Studies using human cancer cell lines have shown that various plant extracts can significantly decrease cell viability. scielo.br For example, research on human esophageal adenocarcinoma (OE19) and squamous carcinoma (OE21) cell lines demonstrated that treatment with certain agents could reduce cell viability and proliferation. scielo.br While this compound is mentioned as a constituent of these bioactive extracts csic.esnih.gov, research isolating its individual impact on cancer cell viability and proliferation is limited. The observed antiproliferative activity is likely due to the synergistic effects of multiple compounds within the extract, including other alkaloids, coumarins, and polyphenols. nih.govnih.gov

Table 1: Overview of Methodologies for Assessing Cellular Viability and Proliferation

Assay TypePrincipleMeasured ParameterReference
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.Cell Viability sciety.org
Sulforhodamine B (SR-B) Staining of total cellular protein.Cell Proliferation sciety.org
Cell Counting Direct enumeration of cells in a population.Cell Proliferation scielo.br
CellTiter-Glo Measures ATP levels as an indicator of metabolically active cells.Cell Viability researchgate.net

This table is for illustrative purposes and describes general methodologies, as direct data for this compound is scarce.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them through antioxidant defenses. nih.govmdpi.com This imbalance can damage cellular components and is implicated in numerous pathologies. mdpi.comnih.gov Cellular redox balance is maintained by a complex network of antioxidant systems. nih.govresearchgate.net

The role of this compound in modulating oxidative stress is complex and appears contradictory based on available reports. Extracts from Brunfelsia grandiflora, which contain this compound, have demonstrated significant antioxidant potential. csic.esnih.gov In studies using neuron-like SH-SY5Y cells, these phenolic-rich extracts were shown to protect against oxidative damage by reducing ROS generation and lipid peroxidation, leading to increased cell viability. The antioxidant capacity of these extracts is often attributed to their high polyphenol content. nih.govcsic.es

However, contrasting information suggests that the isolated this compound compound may not share these antioxidant properties. One source explicitly states that this compound lacks direct antioxidant activity and may even exacerbate oxidative damage through excitotoxicity, a process where excessive stimulation of nerve cells leads to their damage and death. This pro-oxidant potential stands in stark opposition to the antioxidant effects observed with compounds like scopoletin (B1681571) and esculetin, which are also found in Brunfelsia species.

Table 2: Research Findings on Oxidative Stress Modulation by Brunfelsia Extracts

Experimental ModelExtract/CompoundKey FindingReference
SH-SY5Y Neuron-like CellsBrunfelsia grandiflora phenolic extractDose-dependent increase in cell viability and reduction in ROS generation.
DPPH and ABTS AssaysBrunfelsia grandiflora bark extractHigh radical scavenging activity (IC50 of 2.55 and 4.55 µg/mL, respectively). csic.esnih.gov
SH-SY5Y CellsBrunfelsia grandiflora extractProtection against t-BOOH-induced oxidative damage. mdpi.com
In vitro AnalysisIsolated this compoundLacks direct antioxidant properties; may be pro-oxidant via excitotoxicity.

Apoptosis is a form of programmed cell death essential for tissue homeostasis, characterized by specific morphological and biochemical events, including the activation of caspases. mdpi.comwikipedia.org It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. wikipedia.orgmdpi.com

Investigations into Oxidative Stress Pathways and Redox Balance in Cellular Models

Comparative Biological Activity of this compound vs. Related Alkaloids

The biological activity of this compound is distinct when compared to other alkaloids and compounds found within the Brunfelsia genus. These comparisons highlight the unique structure-activity relationship of this compound.

This compound vs. Hopeanine : These two compounds, both isolated from Brunfelsia, exhibit opposing neurotoxic effects. This compound acts as a central nervous system stimulant, producing excitement and tonic-clonic seizures. dvm360.com In contrast, hopeanine is a depressant, causing paralysis and decreased activity. dvm360.com

This compound vs. Scopoletin and Esculetin : A significant functional difference lies in their effects on redox balance. Scopoletin and esculetin, which share a coumarin (B35378) backbone, are known for their antioxidant activities, protecting cells from oxidative stress. this compound, however, is reported to lack direct antioxidant properties and may instead contribute to oxidative damage through its neuroexcitatory actions.

This compound vs. Scopolamine (B1681570) : The mechanism of action differs fundamentally between these two alkaloids. Scopolamine contains a tropane (B1204802) ring that allows it to interact with muscarinic acetylcholine (B1216132) receptors. this compound's unique ketene acetal structure does not facilitate this type of interaction, and its convulsant activity is believed to stem from a different mechanism, possibly involving interference with other ion channels.

Table 3: Comparative Profile of this compound and Related Compounds

CompoundChemical ClassPrimary Biological Activity NotedMechanism/Structural FeatureReference
This compound Pyrrolidine (B122466) AlkaloidNeurotoxic (stimulant, convulsant)Unique ketene acetal structure dvm360.com
Hopeanine Not specifiedNeurotoxic (depressant, paralytic)Opposing neurotoxic effect to this compound dvm360.com
Scopoletin CoumarinAntioxidant, Anti-inflammatoryCoumarin backbone enables radical scavenging nih.gov
Esculetin CoumarinAntioxidant, AntiproliferativeCoumarin backbone enables radical scavenging nih.gov
Scopolamine Tropane AlkaloidAnticholinergic, HallucinogenicTropane ring interacts with muscarinic receptors
Cuscohygrine (B30406) Pyrrolidine AlkaloidHallucinogenicPyrrolidine structure nih.govnih.gov

Mechanistic Investigations of Brunfelsamidine S Molecular and Cellular Interactions

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a bioactive compound like brunfelsamidine is a foundational step in understanding its pharmacological effects. A variety of computational and experimental techniques are employed for this purpose.

Computational target fishing, also known as in silico target identification, represents an efficient primary step to predict the potential protein targets of a small molecule. nih.gov This approach leverages the vast amount of available biological and chemical data to generate hypotheses about drug-target interactions, which can then be validated experimentally. unipi.it

These computational strategies can be broadly categorized into ligand-based and receptor-based methods. unipi.it Ligand-based approaches utilize the principle that similar molecules often have similar biological activities. By comparing the structure of this compound to databases of compounds with known targets, potential targets can be inferred. Pharmacophore modeling, a key ligand-based technique, identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. unipi.it This pharmacophore model can then be used to screen protein databases to find potential binding partners. unipi.itresearchgate.net

Receptor-based methods, on the other hand, rely on the three-dimensional structure of potential protein targets. researchgate.net Reverse docking is a prominent example where a small molecule, in this case, this compound, is computationally docked against a library of protein structures to predict binding affinities and identify the most likely targets. researchgate.netnih.gov The development of web servers and computational tools has made these large-scale screening efforts more accessible. nih.gov

The goals of in silico target fishing are multifaceted: to elucidate the mechanism of action, predict potential adverse effects, and explore possibilities for drug repurposing. unipi.it

Following computational predictions, biochemical target engagement assays are essential to confirm and quantify the interaction between a compound and its predicted target in a controlled, in vitro environment. biorxiv.org These assays provide direct evidence of binding and are crucial for validating in silico hypotheses.

A variety of biochemical assays can be employed. Affinity-based protein profiling (AfBPP) is one such method where a modified version of the bioactive compound is used to "pull down" its binding partners from a cell lysate. mdpi.com However, this requires chemical modification that may alter the compound's activity. mdpi.com

Label-free techniques have emerged as powerful alternatives. The Cellular Thermal Shift Assay (CETSA) is a notable example that measures the thermal stabilization of a protein upon ligand binding. mdpi.compelagobio.com This method can be used to directly assess target engagement in cell lysates or even intact cells without modifying the compound. pelagobio.com

Kinetic analysis is another critical component of biochemical assays, providing insights into the dynamics of the interaction, such as binding affinity (Ki) and the rates of association and dissociation. numberanalytics.com For irreversible inhibitors, determining the inactivation efficiency (kinact/KI) is crucial. drughunter.com These quantitative measurements are vital for ranking the potency of compounds and understanding their mechanism of inhibition. biorxiv.org

Table 1: Comparison of Target Identification and Engagement Assay Methodologies

Methodology Principle Type Key Information Provided
Computational Target Fishing Uses computer algorithms to predict interactions based on ligand and/or receptor properties. nih.govunipi.itIn SilicoPotential molecular targets, predicted binding modes, potential for polypharmacology. unipi.it
Biochemical Target Engagement Assays Directly measures the interaction between a compound and a purified protein or cell lysate. biorxiv.orgIn VitroConfirmation of binding, binding affinity (Ki), inhibition constants, kinetics of interaction. numberanalytics.comdrughunter.com
Proteomic & Interactome Profiling Analyzes changes in the proteome or protein-protein interaction networks upon compound treatment. researchgate.netnih.govIn Vitro / In CelluloGlobal view of affected proteins and pathways, identification of protein complexes involved. ethz.ch

To gain a broader understanding of a compound's cellular effects beyond a single target, proteomic and interactome profiling methods are employed. These approaches provide a global view of how this compound may alter the cellular protein landscape and its intricate network of interactions. nih.gov

Proteomics involves the large-scale study of proteins, particularly their expression levels, modifications, and localization within a cell. nih.gov By comparing the proteome of untreated cells with those treated with this compound, researchers can identify proteins whose expression or state is significantly altered. This can reveal downstream effects of the primary target interaction and highlight affected biological pathways.

Interactome profiling focuses on mapping the protein-protein interactions (PPIs) within a cell and how they are perturbed by a compound. researchgate.net Many cellular processes are carried out by protein complexes, and a compound can disrupt these interactions. ethz.chsemanticscholar.org Techniques such as affinity purification coupled with mass spectrometry (AP-MS) can identify the components of protein complexes that are affected by this compound. nih.gov This network-based approach helps to place the direct targets of this compound within a broader functional context of cellular machinery. researchgate.netnih.gov

Biochemical Target Engagement Assays

Detailed Analysis of Receptor Binding and Protein Interaction Profiles

A detailed analysis of how this compound binds to its identified receptors and interacts with other proteins is crucial for a mechanistic understanding. This involves characterizing the physical and chemical forces that govern these interactions.

The binding of a protein to another protein or a small molecule like this compound is mediated by a combination of forces, including electrostatic interactions (like salt bridges), hydrogen bonding, hydrophobic interactions, and van der Waals forces. thermofisher.com The specificity of these interactions is often determined by the three-dimensional structure of the protein's binding pocket and the complementary shape and chemical properties of the ligand. libretexts.org

In plants, protein-protein interactions are fundamental to signaling pathways, such as those involved in defense responses. mdpi.com For instance, transcription factors often interact with other proteins to regulate gene expression. frontiersin.org It is conceivable that this compound could modulate such interactions. For example, some plant defense pathways involve the assembly of enzyme complexes, and a small molecule could potentially stabilize or disrupt these complexes. frontiersin.org The interaction of proteins can also be influenced by their subcellular localization and the presence of co-factors.

Elucidation of Enzyme Inhibition Kinetics and Binding Modes

Should this compound be found to target an enzyme, a thorough investigation of its inhibition kinetics is necessary to define its mechanism of action. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. uomustansiriyah.edu.iq

The study of enzyme kinetics, often using the Michaelis-Menten model, reveals how an inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). numberanalytics.com This analysis can distinguish between different types of reversible inhibition:

Competitive inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change the Vmax. libretexts.org

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This decreases Vmax but does not affect Km. libretexts.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. uomustansiriyah.edu.iq

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. nih.gov

For irreversible inhibitors, which often form a covalent bond with the enzyme, the key parameter is the rate of inactivation (kinact). drughunter.com Understanding these kinetic parameters is essential for drug development, as it helps in designing more potent and specific inhibitors. numberanalytics.com

Table 2: Key Parameters in Enzyme Inhibition Kinetics

Parameter Description Relevance
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. Reflects the enzyme's affinity for its substrate. libretexts.orgIndicates how substrate binding is affected by a competitive inhibitor.
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with substrate. libretexts.orgShows how the catalytic activity of the enzyme is affected by non-competitive, uncompetitive, and mixed inhibitors.
Ki (Inhibition Constant) A measure of the inhibitor's binding affinity to the enzyme. libretexts.orgQuantifies the potency of a reversible inhibitor.
kinact/KI The second-order rate constant for enzyme inactivation by an irreversible inhibitor.Measures the efficiency of an irreversible inhibitor. drughunter.com
IC50 The concentration of an inhibitor required to reduce enzyme activity by 50%. nih.govA common measure of inhibitor potency, though its value can depend on experimental conditions.

Signaling Pathway Perturbations Induced by this compound

The ultimate effect of this compound on a cell is the result of perturbations in its signaling pathways. A signaling pathway is a series of molecular events, often involving protein-protein interactions and enzyme cascades, that transduce a signal from the cell's exterior to its interior, resulting in a specific cellular response.

The neurotoxic and convulsant effects observed from Brunfelsia plants suggest that this compound likely interferes with neuronal signaling. wikipedia.org For instance, many neurotoxins act by blocking or modulating ion channels or receptors involved in synaptic transmission. The hallucinogenic properties attributed to plants containing this compound also point towards an interaction with neurotransmitter systems in the central nervous system. mdpi.com

In plants, signaling pathways are crucial for responses to environmental stresses and pathogens. mdpi.com For example, the synthesis of defense compounds is often regulated by complex signaling networks. frontiersin.org It is possible that this compound, as a plant-derived compound, could interact with these pathways.

Identifying the specific signaling pathways perturbed by this compound requires integrating data from target identification, binding studies, and global approaches like proteomics and transcriptomics. nih.gov By observing which pathways are consistently activated or inhibited, a comprehensive picture of this compound's cellular mechanism of action can be constructed. This could reveal, for example, that this compound affects pathways involved in inflammation or cell death, as has been suggested for other compounds from Brunfelsia. mdpi.com

Integration of Omics Data for Systems-Level Understanding

The intricate and potent effects of this compound on the central nervous system necessitate a holistic analytical approach to fully elucidate its mechanisms of action. While traditional pharmacological studies have identified its role as a convulsant, a systems-level understanding requires the integration of multiple high-throughput "omics" datasets. cabidigitallibrary.orgdvm360.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the molecular and cellular perturbations induced by the compound. nih.gov Integrating these diverse data layers allows researchers to move from identifying individual targets to understanding the complex interplay of biological pathways, bridging the gap from genotype to phenotype. nih.govresearchgate.net

Although comprehensive multi-omics studies focused exclusively on isolated this compound are still an emerging area, research on extracts of Brunfelsia grandiflora, which contains this compound, provides a valuable template for such investigations. mdpi.commdpi.com These studies have begun to uncover the transcriptomic and metabolic shifts that underlie the plant's neuroactive and cytoprotective effects. researchgate.net

Detailed Research Findings from Related Studies

Research on phenolic extracts of Brunfelsia grandiflora using neuron-like SH-SY5Y cells has demonstrated significant changes in the expression of genes related to oxidative stress, antioxidant defense, and apoptosis. researchgate.net These findings highlight the types of data that a targeted transcriptomics study on this compound would yield. When subjected to oxidative stress, cells treated with the extract showed altered expression of key genes, indicating a complex cellular response. mdpi.comresearchgate.net

The table below summarizes the molecular markers and genes whose expression was modulated in neuron-like cells by B. grandiflora extracts, providing insight into the cellular pathways affected.

Gene/Marker Category Specific Gene/Marker Observed Change in Response to Oxidative Stress + Extract Associated Cellular Pathway
Apoptosis-Related GenesBAXPrevented increasePro-apoptotic signaling
BNIP3Prevented increaseMitochondrial-mediated apoptosis
APAF1Prevented increaseApoptosome formation
Oxidative Stress ResponseNF-κBPrevented activationInflammatory and stress response
Antioxidant EnzymesSODPrevented changesSuperoxide dismutation
NRF2Prevented changesMaster regulator of antioxidant response
Caspase ActivityCaspase 3/7Prevented increaseExecution phase of apoptosis

This interactive table is based on findings from studies on Brunfelsia grandiflora extracts containing this compound and other compounds. researchgate.net

A Framework for Integrating Multi-Omics Data

A dedicated systems-level investigation of this compound would integrate several omics layers to build a cohesive mechanistic model. Such an approach promises to substantially improve the understanding of its toxicological pathways. researchgate.net

Transcriptomics: RNA sequencing (RNA-Seq) would identify all genes, both coding and non-coding, that are differentially expressed in neuronal cells upon exposure to this compound. This would reveal the primary transcriptional response, highlighting the signaling pathways and cellular processes that are activated or suppressed.

Proteomics: Quantitative proteomics would measure changes in the abundance of thousands of proteins. This is crucial for validating transcriptomic findings and identifying post-transcriptional regulation. It would directly pinpoint the enzymes, ion channels, and structural proteins whose levels are altered, providing direct evidence of the cellular machinery affected by this compound's neurotoxic action. dvm360.com

Metabolomics: By profiling endogenous small-molecule metabolites, metabolomics can capture the functional output of genomic and proteomic changes. For this compound, this could reveal specific alterations in neurotransmitter synthesis and degradation, energy metabolism within neurons, and the production of oxidative stress biomarkers.

The following table provides a hypothetical framework for how data from these different omics layers could be integrated to understand the neurotoxic pathways modulated by this compound.

Biological Process Transcriptomics Data (mRNA) Proteomics Data (Protein) Metabolomics Data (Metabolite) Integrated Systems-Level Insight
Neurotransmitter Disruption Upregulation of glutamate (B1630785) receptor subunit genes.Increased expression of glutamate receptor proteins.Elevated synaptic glutamate levels; decreased GABA.This compound induces excitotoxicity by shifting the excitatory/inhibitory neurotransmitter balance.
Energy Metabolism Stress Downregulation of genes for mitochondrial electron transport chain components.Reduced levels of key ATP synthase subunits.Depletion of cellular ATP; accumulation of lactate.The compound impairs mitochondrial function, leading to an energy crisis and promoting cell death pathways.
Oxidative Stress Response Induction of NRF2 and its target antioxidant genes (e.g., HMOX1).Increased abundance of antioxidant enzymes like SOD and Catalase.Depletion of glutathione (B108866) (GSH); increased malondialdehyde (MDA).Neurons mount a significant but potentially insufficient antioxidant defense against this compound-induced oxidative damage.
Apoptotic Signaling Increased expression of pro-apoptotic genes (e.g., BAX, BAK).Activation of Caspase-3 and Caspase-9.Release of cytochrome c from mitochondria.The integrated data confirms the activation of the intrinsic apoptotic pathway as a key mechanism of cell death.

By correlating the changes across these molecular layers, researchers can construct a highly detailed and dynamic model of this compound's cellular impact. This systems-level understanding is essential for pinpointing the most critical nodes in its mechanism of action and for providing a comprehensive picture of its neurotoxicity. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design

Systematic Modification of Brunfelsamidine Scaffold for Enhanced Activity and Selectivity

Systematic modification of a lead compound like this compound is a cornerstone of medicinal chemistry, aiming to enhance therapeutic activity while minimizing off-target effects. For the this compound scaffold, this involves the strategic alteration of its core components: the pyrrole (B145914) ring and the amidine group.

Research on other pyrrole-containing compounds demonstrates that modifications can significantly impact biological activity. mdpi.comrichmond.edu A systematic approach to modifying the this compound scaffold would involve creating a library of analogues with variations at key positions. This process is crucial for developing a detailed SAR, which clarifies the contribution of each part of the molecule to its biological effect. geethanjaliinstitutions.com While specific examples for this compound are scarce, the synthesis of related pyrrole derivatives for biological evaluation is a well-established practice. rsc.orgmdpi.comresearchgate.net

The goal of these systematic modifications would be to identify derivatives with improved selectivity for their biological targets, potentially reducing the convulsant effects observed with the parent compound while enhancing other desired activities.

Identification of Key Pharmacophoric Features for Biological Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound, the key pharmacophoric features are likely centered around the pyrrole ring and the carboximidamide (amidine) group.

The pyrrole ring itself is a common motif in many biologically active compounds and can participate in various non-covalent interactions. nih.govresearchgate.net The amidine group is particularly important due to its basicity and ability to form strong hydrogen bonds and electrostatic interactions, which are critical for binding to biological targets like proteins and DNA. nih.gov The planar nature of the pyrrole ring combined with the charge and hydrogen-bonding capacity of the amidine group are central to its biological activity. nih.gov

Pharmacophore modeling for related compounds, such as pyrrole-3-carboxamide derivatives, has been used to identify key features for receptor binding. acs.orgmdpi.com These models often highlight the importance of a hydrophobic region (the pyrrole or an attached aryl group), a hydrogen bond acceptor, and a positively ionizable atom (from the amidine or a related group). acs.org

Table 1: General Pharmacophoric Features of Pyrrole-Amidine Scaffolds

FeatureDescriptionPotential Role in this compound
Aromatic/Heterocyclic CoreThe pyrrole ring provides a rigid scaffold and can engage in hydrophobic and π-stacking interactions.Forms the central structure of the molecule.
Hydrogen Bond DonorsThe N-H group of the pyrrole and the N-H groups of the amidine can donate hydrogen bonds.Crucial for interaction with receptor sites. drugdesign.org
Hydrogen Bond AcceptorsThe nitrogen atoms of the amidine group can accept hydrogen bonds.Essential for specific binding to biological targets.
Cationic CenterThe protonated amidine group provides a positive charge at physiological pH.Facilitates strong electrostatic interactions with negatively charged residues in a binding pocket. nih.gov

Computational Modeling and Docking Studies for Ligand-Target Interactions

Computational modeling and molecular docking are powerful tools for predicting how a ligand, such as this compound, might bind to a biological target. researchgate.net These in silico methods can provide insights into the binding mode and affinity, guiding the rational design of more potent and selective analogues. nih.gov

While specific docking studies for this compound are not widely reported, the general approach would involve identifying a potential biological target, such as a receptor or enzyme implicated in its convulsant activity. The three-dimensional structure of this target would then be used to model the interaction with this compound. Such studies on related pyrrole derivatives have been successfully used to rationalize SAR data and predict the binding modes of novel compounds. nih.gov For instance, docking studies on other pyrrole-based compounds have revealed the importance of hydrogen bonds with specific amino acid residues in the target's active site. nih.gov

These computational approaches are invaluable for prioritizing which analogues to synthesize and test, saving time and resources in the drug discovery process. researchgate.net

Design Principles for Novel this compound Analogues

The design of novel analogues based on the this compound scaffold would be guided by established principles of medicinal chemistry, focusing on modifications to the pyrrole ring, the amidine group, and the addition of various substituents. geethanjaliinstitutions.commdpi.com

The pyrrole ring is a versatile scaffold that allows for numerous modifications. mdpi.com The introduction of substituents at different positions on the ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which can influence biological activity. acs.org

For example, studies on other pyrrole alkaloids have shown that the nature and position of substituents are critical. acs.org Halogenation of the pyrrole ring, for instance, can enhance antibacterial activity in some classes of pyrrole compounds. mdpi.com The addition of side chains at the N-1 position has also been shown to significantly affect the biological activity of certain pyrrole alkaloids. acs.org

Table 2: Examples of Pyrrole Ring Modifications and Their Potential Effects

Modification TypeExamplePotential Impact on Activity
Substitution at C2/C5Adding small alkyl or aryl groupsCan alter steric interactions and lipophilicity.
Substitution at C4Introducing electron-withdrawing or -donating groupsModulates the electronic character of the ring.
N-1 SubstitutionAttaching alkyl or aryl groupsCan significantly alter potency and pharmacokinetic properties. acs.org
Ring BioisosteresReplacing the pyrrole with another five-membered heterocycle (e.g., thiophene, furan)May alter electronic properties and metabolic stability while maintaining a similar shape.

The amidine group is a key functional group that is often critical for the biological activity of a compound. nih.gov Its basicity and hydrogen-bonding capabilities are central to its function. geethanjaliinstitutions.com Variations of this group can be explored to fine-tune these properties.

One common strategy is to create bioisosteres of the amidine group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. pressbooks.pub Replacing the amidine with a guanidine (B92328) group, for example, would increase basicity, while converting it to an amide would decrease basicity and alter its hydrogen bonding pattern. geethanjaliinstitutions.comnih.gov Such modifications can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) properties. geethanjaliinstitutions.com

Table 3: Potential Bioisosteric Replacements for the Amidine Group

Functional GroupChange in PropertiesRationale for Modification
GuanidineMore basicTo enhance electrostatic interactions.
AmideLess basic, different H-bondingTo improve metabolic stability or alter binding mode. pressbooks.pub
ThioamideSimilar to amide, but with different electronic and steric propertiesCan increase activity in some cases. nih.gov
ImidazoleAromatic, less basicTo introduce different steric and electronic features while maintaining some hydrogen bonding capability. drugdesign.org

The addition of various substituents to the this compound scaffold can have a dramatic effect on its biological activity. The nature, size, and position of these substituents are all critical parameters in SAR studies. mdpi.com

For instance, in many classes of drugs, the addition of electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like alkyl or methoxy (B1213986) groups) to an aromatic ring can significantly alter the compound's interaction with its target. geethanjaliinstitutions.com These substituents can influence the molecule's pKa, lipophilicity, and metabolic stability. geethanjaliinstitutions.com SAR studies on pyrrole derivatives have shown that even small changes, such as the position of a halogen on a phenyl ring substituent, can greatly affect activity. mdpi.com

A systematic exploration of these substituent effects is essential for optimizing the pharmacological profile of this compound analogues. mdpi.com

Advanced Research Directions and Methodological Innovations in Brunfelsamidine Studies

Application of Advanced Chemical Biology Tools

Modern chemical biology offers a powerful toolkit to investigate the mechanisms of action of bioactive small molecules like Brunfelsamidine in their native biological context. nih.gov These tools allow for the precise interrogation of molecular targets and pathways, moving beyond classical pharmacological assays.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a functional proteomic technology that employs active site-directed chemical probes to assess the functional state of entire enzyme families in complex biological systems. While ABPP has not yet been specifically applied to this compound, its potential for elucidating the compound's targets is significant. This compound is known to be a weak inhibitor of tryptase, a type of serine protease. wikipedia.org

ABPP could be instrumental in:

Target Deconvolution: By designing an ABPP probe based on the this compound scaffold, researchers could identify the full spectrum of serine proteases and other enzymes that it interacts with directly in native proteomes. This would move beyond its known weak effect on tryptase to create a comprehensive profile of its enzymatic targets. researchgate.netfrontiersin.org

Selectivity Profiling: ABPP allows for the simultaneous assessment of a probe's interaction with hundreds of active enzymes. researchgate.netnih.gov This would be crucial for understanding the selectivity of this compound and for guiding the design of more specific analogues. Probes based on arginine or lysine (B10760008) have been successfully used to profile trypsin-like serine proteases, a strategy that could be adapted for this compound's guanidine-like amidine group. stanford.edunih.gov

Mechanism of Action Studies: Identifying the specific proteases that are irreversibly inhibited by a this compound-derived probe could directly link enzymatic targets to the compound's neurotoxic phenotype. eventkaddy.net

Bioorthogonal Chemistry for Mechanistic Studies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This methodology is ideal for tracking molecules and understanding their function in real-time within a cellular environment.

The application of bioorthogonal chemistry to this compound research, while still prospective, could revolutionize the study of its neurotoxicity:

Live-Cell Imaging and Target Identification: A this compound analogue could be synthesized containing a "bioorthogonal handle," such as an azide (B81097) or a strained alkyne. This modified, yet still active, molecule could be administered to cells. A second probe containing a complementary reactive group and a fluorescent tag or biotin (B1667282) could then be added, allowing for the visualization of this compound's subcellular localization or the pull-down and identification of its binding partners. nih.govmdpi.comresearchgate.net

Mapping Covalent Adducts: If this compound or its metabolites form covalent bonds with protein targets, bioorthogonal reporters can be used to tag and identify these modified proteins, providing direct evidence of the mechanism of toxicity. mdpi.com This approach has been successfully used to identify the targets of other neurotoxic compounds. mdpi.comspringernature.com

Probing Dynamic Processes: These techniques could be used to follow the uptake, distribution, and target engagement of this compound in real-time, offering unprecedented insight into the kinetics of its toxic effects.

Chemoenzymatic Synthesis of this compound and Derivatives

Currently, this compound is obtained through isolation from plant sources. The development of a scalable and efficient total synthesis is a major goal. Chemoenzymatic synthesis, which combines the versatility of traditional organic chemistry with the high selectivity of biocatalysis, offers a promising avenue. mdpi.comrsc.org Although no chemoenzymatic synthesis of this compound has been reported, established strategies for other alkaloids provide a clear roadmap. rsc.orgnih.gov

Potential chemoenzymatic strategies could involve:

Enzymatic Construction of Chiral Building Blocks: Enzymes like lipases or esterases could be used for the kinetic resolution of key intermediates, establishing the specific stereochemistry required for biological activity. rsc.org

Biocatalytic Formation of the Pyrrole (B145914) Core: Enzymes could potentially be engineered to catalyze the formation of the pyrrole scaffold from acyclic precursors, a challenging transformation in traditional organic synthesis. acs.orgacs.org

Late-Stage Functionalization: After the chemical synthesis of a core this compound structure, enzymes such as transaminases or oxidoreductases could be used to introduce diverse functional groups, rapidly generating a library of derivatives for structure-activity relationship (SAR) studies. acs.org Computer-aided synthesis planning (CASP) tools are now being developed to integrate enzymatic steps into retrosynthetic analysis, which could accelerate the design of viable chemoenzymatic routes. acs.orgmit.edunih.govbiorxiv.org

Investigation of this compound in Complex Biological Systems

To bridge the gap between in vitro data and in vivo toxicity, researchers are turning to more complex, physiologically relevant model systems.

In Vitro Models: Studies using extracts of Brunfelsia grandiflora on cultured neuron-like cells (SH-SY5Y) have already provided initial insights. These studies demonstrated that while the crude extract can have cytoprotective and antioxidant effects at certain concentrations, it also contains toxic components like this compound. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net These models are useful for initial screening and mechanistic studies at the cellular level.

Organoid Models: Human brain organoids, three-dimensional self-assembling structures derived from pluripotent stem cells, are emerging as powerful tools for neurotoxicity testing. researchgate.netnih.gov They recapitulate key aspects of human brain development and cellular diversity. nih.gov Investigating the effects of pure this compound on brain organoids could reveal its impact on neuronal differentiation, maturation, synaptic function, and cell-type-specific toxicity in a human-relevant context. researchgate.netnih.govmdpi.com This would be a significant advance over 2D cell cultures or animal models, which may not fully predict human responses. nih.gov

Ex Vivo Tissue Preparations: Using ex vivo brain slice cultures would allow for the study of this compound's effects on intact neural circuits while maintaining the native cellular architecture. This approach would be ideal for electrophysiological studies to pinpoint how this compound disrupts neurotransmission to cause seizures. dvm360.com

Future Directions in Synthetic Accessibility and Analogue Discovery

Improving the synthetic accessibility of this compound is critical for advancing its research. Beyond isolation, robust chemical syntheses are needed to provide sufficient material for detailed biological studies and to serve as a platform for creating analogues.

Novel Synthetic Strategies: Recent advances in the synthesis of N-heterocycles, including various methods for constructing substituted pyrroles, could be adapted for this compound. rsc.orgamazonaws.com This includes multicomponent reactions and metal-catalyzed cross-coupling strategies that could allow for modular and efficient construction of the core structure.

Analogue Discovery and SAR: The synthesis of analogues is crucial for delineating the pharmacophore responsible for its neurotoxicity and for exploring other potential biological activities, such as its tryptase inhibitory function. wikipedia.org Structure-activity relationship (SAR) studies could focus on modifying:

The pyrrole ring with different substituents to probe steric and electronic requirements.

The carboximidamide group, which is key for its biological activity, to modulate potency and target selectivity. Studies on other carboximidamide-containing compounds have shown that modifications to this group can significantly alter biological activity. nih.govrsc.orgresearchgate.net

Remaining Challenges and Open Questions in this compound Research

Despite progress, significant challenges and questions remain in the study of this compound.

Research AreaRemaining Challenges and Open Questions
Mechanism of Action The precise molecular target(s) responsible for its potent convulsant activity are still not fully identified. The mechanism by which it interferes with neurotransmission remains to be elucidated at a molecular level. dvm360.com
Synthesis A scalable, efficient, and stereoselective total synthesis has not yet been reported, hindering access to the compound and its analogues for extensive research. rsc.orgjournaljpri.com
Biological Activity The full biological activity profile of this compound is unknown. Its role as a weak tryptase inhibitor is documented, but its effects on other proteases or receptor systems are largely unexplored. wikipedia.org
Biosynthesis The biosynthetic pathway of this compound in Brunfelsia species has not been elucidated. Understanding this pathway could enable biotechnological production methods.
Therapeutic Potential It is unclear if the this compound scaffold can be modified to eliminate toxicity while retaining or enhancing other potentially useful activities, such as selective enzyme inhibition. scirp.org
Toxicology The complete toxicological profile, including the identification of all metabolites and their respective activities, needs to be established.

Addressing these challenges through the application of the advanced methodologies discussed will be key to fully understanding the chemistry, biology, and toxicological profile of this potent natural product.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing brunfelsamidine from Brunfelsia grandiflora?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Characterization relies on spectroscopic methods:

  • NMR for structural elucidation (1H, 13C, and 2D experiments like COSY and HMBC) .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF) .
  • Elemental analysis to verify purity and composition .
    • Key Consideration : Reproducibility requires documenting solvent ratios, temperature, and column parameters (e.g., stationary phase, flow rate) .

Q. How does this compound induce neurotoxicity in animal models, and what experimental models are most appropriate for studying this?

  • Methodological Answer :

  • In vivo models : Sheep and dogs exhibit tonic-clonic seizures, hyperexcitability, and death, mimicking acute toxicity . Dose-response studies in rodents (e.g., LD50 determination) are foundational .
  • Mechanistic assays : Electrophysiological recordings (patch-clamp) to assess ion channel interference (e.g., GABA receptor antagonism) .
    • Data Conflict Note : Discrepancies exist between species responses (e.g., depression in goats vs. excitement in dogs) due to variations in metabolism or receptor affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound in vitro?

  • Methodological Answer :

  • Experimental design : Use standardized assays (e.g., DPPH, ABTS for antioxidant activity; ROS quantification via fluorescent probes like DCFH-DA for pro-oxidant effects) under controlled oxygen levels .
  • Dose dependency : Test a wide concentration range (nM to mM) to identify threshold effects .
  • Cell line specificity : Compare outcomes in neuronal (SH-SY5Y) vs. non-neuronal (HEK293) cells to isolate tissue-specific effects .
    • Data Interpretation : Contextualize results with phenolic content analysis (HPLC) to correlate activity with compound stability .

Q. What strategies are recommended for validating the convulsant mechanism of this compound when in vitro and in vivo data conflict?

  • Methodological Answer :

  • Multi-omics integration : Pair transcriptomics (RNA-seq of brain tissue) with metabolomics (LC-MS of plasma) to identify disrupted pathways (e.g., glutamate/GABA imbalance) .
  • Pharmacokinetic profiling : Measure bioavailability, blood-brain barrier penetration, and metabolite formation (e.g., UPLC-MS/MS) to explain efficacy gaps between models .
    • Critical Analysis : Cross-validate findings with receptor-binding assays (e.g., radioligand displacement for NMDA or GABA receptors) .

Q. How should researchers design studies to investigate the synergistic toxicity of this compound with other Brunfelsia alkaloids (e.g., hopeanine)?

  • Methodological Answer :

  • Fractional factorial design : Test isolated compounds vs. crude extracts to identify additive or antagonistic interactions .
  • Isobolographic analysis : Quantify synergy coefficients for seizure induction in murine models .
  • Analytical rigor : Use LC-MS/MS to quantify co-occurring alkaloids in plant material and biological samples .

Methodological Guidelines

  • Reproducibility : Adhere to Beilstein Journal standards for experimental reporting (e.g., full synthetic protocols, NMR spectra in SI) .
  • Ethical Compliance : For animal studies, include IACUC approval details and justify sample sizes statistically .
  • Data Transparency : Publish raw spectra, chromatograms, and dose-response curves in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.